Cas no 16523-28-7 (2-Amino-4-(3-amino-4-hydroxybenzyl)phenol)

2-Amino-4-(3-amino-4-hydroxybenzyl)phenol is a versatile aromatic compound featuring both amino and hydroxyl functional groups, which contribute to its reactivity and potential applications in organic synthesis and pharmaceutical intermediates. The presence of multiple reactive sites allows for selective modifications, making it valuable in the development of complex molecules. Its structural properties, including the benzylphenol backbone, enhance stability while maintaining solubility in polar solvents. This compound is particularly useful in the synthesis of dyes, ligands, and bioactive molecules due to its dual amino groups and phenolic hydroxyl group, which facilitate chelation and coordination chemistry. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
2-Amino-4-(3-amino-4-hydroxybenzyl)phenol structure
16523-28-7 structure
Product Name:2-Amino-4-(3-amino-4-hydroxybenzyl)phenol
CAS No:16523-28-7
MF:C13H14N2O2
MW:230.262463092804
CID:198741
PubChem ID:329825380
Update Time:2025-07-02

2-Amino-4-(3-amino-4-hydroxybenzyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Methylenebis(2-aminophenol)
    • 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol
    • 3,3'-Diamino-4,4'-dihydroxydiphenylmethane
    • 3,3′-Diamino-4,4′-dihydroxydiphenylmethane
    • 4,4′-Methylenebis(2-aminophenol)
    • Bis(3-amino-4-hydroxyphenyl)methane
    • FMP-API-1
    • 2,2'-diaMino-4,4'-Methanediyl-di-phenol
    • 2-amino-4-[(3-amino-4-hydroxy-phenyl)methyl]phenol
    • 2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol
    • DTXSID00937049
    • FMP-API-1, >=98% (HPLC)
    • AKOS001600690
    • Phenol, 4,4'-methylenebis[2-amino-
    • SR-01000406287-1
    • 6423-19-4
    • BB 0260198
    • 3,3/'-Diamino-4,4/'-dihydroxydiphenylmethane
    • CBDivE_001802
    • SR-01000406287
    • SB80597
    • 16523-28-7
    • 3,3'-diamino-4,4'-dihydroxydi-phenylmethane
    • CS-0333919
    • SCHEMBL564615
    • MDL: MFCD00443347
    • Inchi: 1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2
    • InChI Key: KCFVSHSJPIVGCG-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1N)CC1C=CC(=C(C=1)N)O

Computed Properties

  • Exact Mass: 230.10562
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 92.5Ų

Experimental Properties

  • Density: 1.1372 (rough estimate)
  • Boiling Point: 372.26°C (rough estimate)
  • Refractive Index: 1.6450 (estimate)
  • Solubility: DMSO: >10mg/mL
  • PSA: 92.5

2-Amino-4-(3-amino-4-hydroxybenzyl)phenol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36-43-52
  • Safety Instruction: 26-36/37
  • Hazardous Material Identification: Xi
  • Storage Condition:−20°C

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Additional information on 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol

Professional Introduction to Compound with CAS No. 16523-28-7 and Product Name: 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol

2-Amino-4-(3-amino-4-hydroxybenzyl)phenol, identified by its Chemical Abstracts Service (CAS) number 16523-28-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the context of novel therapeutic agents targeting various biological pathways. The presence of both amino and hydroxyl functional groups in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules with diverse pharmacological activities.

The chemical structure of 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol consists of a phenolic ring substituted with an amino group at the 2-position and a benzylamine moiety at the 4-position. This configuration allows for multiple points of modification, enabling chemists to tailor its properties for specific applications. The hydroxyl group at the para position relative to the benzylamine side chain enhances its reactivity, making it a valuable precursor in organic synthesis. Such structural features are often exploited in medicinal chemistry to develop compounds with enhanced binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol and its derivatives. Research has indicated that this compound may exhibit significant activity as an antioxidant, due to the presence of both amino and hydroxyl groups, which are known to participate in redox reactions. Antioxidant compounds are crucial in combating oxidative stress, a key factor in numerous pathological conditions such as inflammation, neurodegenerative diseases, and cardiovascular disorders. The ability of 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol to scavenge free radicals and protect cells from oxidative damage has made it a subject of extensive investigation.

Beyond its antioxidant properties, studies have also suggested that 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol may possess other therapeutic benefits. For instance, its molecular structure resembles that of certain bioactive natural products, which have been widely used in traditional medicine for their health-promoting effects. The benzylamine moiety is particularly noteworthy, as it is a common pharmacophore found in many pharmacologically active compounds. This moiety has been shown to interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes.

The synthesis of 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a phenolic precursor, followed by functional group transformations such as nitration, reduction, and coupling reactions. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations. The use of such methodologies underscores the importance of precision in pharmaceutical chemistry, where even minor structural modifications can significantly impact biological activity.

One of the most compelling aspects of 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol is its potential as a lead compound for drug discovery. Researchers have utilized computational modeling and high-throughput screening techniques to identify derivatives with enhanced pharmacological properties. These derivatives may exhibit improved solubility, bioavailability, or target specificity compared to the parent compound. Such approaches are integral to modern drug development pipelines, where rapid identification and optimization of lead compounds are essential for bringing new therapies to market efficiently.

The role of 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol in interdisciplinary research is also noteworthy. Its study bridges multiple fields, including organic chemistry, medicinal chemistry, and biochemistry. This interdisciplinary approach fosters collaboration among scientists with diverse expertise, leading to innovative solutions in drug discovery and development. For instance, chemists working on synthetic methodologies can collaborate with biologists studying enzyme mechanisms to design compounds that interact selectively with disease-related targets.

Recent advancements in analytical techniques have further facilitated the study of 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provide detailed insights into its molecular structure and interactions with biological targets. These tools are indispensable for characterizing complex molecules and understanding their mode of action at the molecular level. The data obtained from these analyses contribute valuable information for refining synthetic routes and improving compound performance.

The future prospects for 2-Amino-4-(3-amino-4-hydroxybenzyl)phenol are promising, given its versatile chemical nature and potential therapeutic applications. Ongoing research aims to explore new synthetic strategies for producing this compound more efficiently and cost-effectively. Additionally, studies are being conducted to evaluate its safety profile and pharmacokinetic properties before moving into clinical trials. These efforts are critical for determining whether this compound can transition from laboratory research to viable therapeutic options for patients worldwide.

In conclusion,2-Amino-4-(3-amino-4-hydroxybenzyl)phenol (CAS No. 16523-28-7) represents a significant compound with broad applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents with potential benefits in areas such as antioxidant therapy and beyond. As research continues to uncover new aspects of this compound's properties and applications,2-Amino-4-(3-amino-4-hydroxybenzyl)phenol is poised to play an increasingly important role in addressing unmet medical needs.

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